
Application Notes and Protocols for In Vitro
Reconstitution of NAP-Containing Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NAP

Cat. No.: B1193189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of

Nucleosome Assembly Protein (NAP)-containing complexes. The protocols detailed below are

essential for studying chromatin assembly, histone trafficking, and the functional roles of

histone chaperones in cellular processes.[1][2] The methodologies outlined are critical for

researchers in molecular biology, biochemistry, and drug development who are investigating

the mechanisms of chromatin dynamics and identifying potential therapeutic targets.

Core Concepts
Nucleosome Assembly Proteins (NAPs) are a family of histone chaperones that play a crucial

role in the assembly and disassembly of nucleosomes, the fundamental repeating units of

chromatin.[3] NAPs bind to histones, preventing their non-specific aggregation and facilitating

their ordered deposition onto DNA to form nucleosomes.[4] The in vitro reconstitution of NAP-

containing complexes allows for a controlled, stepwise analysis of these processes, providing

insights into the molecular mechanisms that govern chromatin structure and function. The basic

unit of chromatin is the nucleosome, which consists of a histone octamer (two copies each of

H2A, H2B, H3, and H4) wrapped by approximately 147 base pairs of DNA.[5][6]
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The successful reconstitution of NAP-containing complexes begins with the production of

highly pure and active recombinant proteins. This section details the protocols for expressing

and purifying NAPs (specifically NAP1) and core histones.

A. Expression and Purification of NAP1
Yeast or Drosophila NAP1 are commonly used for in vitro assays and can be expressed in E.

coli.[3][7]

Protocol:

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3) pLysS)

with a plasmid encoding the desired NAP1 construct (often with a His-tag for purification).[7]

Cell Culture and Induction:

Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight

at 37°C.

The following day, inoculate a larger volume of LB medium with the starter culture and

grow at 37°C until the OD600 reaches 0.5-0.6.

Induce protein expression by adding IPTG to a final concentration of 0.4-1 mM and

continue to grow the culture for 3-4 hours at 30-37°C.[8]

Cell Lysis:

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl,

10% glycerol, 1 mM PMSF, and 1 mM β-mercaptoethanol).

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[8]

Purification (His-tagged protein):
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Equilibrate a Ni-NTA affinity column with lysis buffer.

Load the clarified lysate onto the column.

Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).

Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

Further Purification (Optional but Recommended):

For higher purity, subject the eluted protein to ion-exchange chromatography followed by

size-exclusion chromatography.[9]

Dialyze the final protein into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150

mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

B. Expression and Purification of Core Histones (H2A,
H2B, H3, H4)
Recombinant histones are typically expressed in E. coli and purified from inclusion bodies.[10]

[11]

Protocol:

Expression and Inclusion Body Preparation:

Express each histone individually in E. coli BL21(DE3) pLysS cells.[7]

Induce expression with IPTG as described for NAP1.

Harvest cells and resuspend in a buffer containing Triton X-100 to wash the inclusion

bodies.[11]

Isolate inclusion bodies by centrifugation.

Solubilization and Refolding:
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Solubilize the inclusion body pellets in a denaturing buffer (e.g., 7 M Guanidine-HCl or 7 M

Urea, 20 mM Tris-HCl pH 7.5, 10 mM DTT).[12]

Purification:

Purify the solubilized histones using ion-exchange chromatography under denaturing

conditions.[12]

Dialyze the purified histones against water with 5 mM β-mercaptoethanol and lyophilize for

storage.[7]

Histone Octamer Reconstitution:

Dissolve lyophilized histones in unfolding buffer to equimolar concentrations.

Mix the histones and refold the octamer by sequential dialysis to remove the denaturant,

starting with high salt (2 M NaCl) and gradually decreasing the salt concentration.[11]

Purify the refolded histone octamer using size-exclusion chromatography.[13]

II. In Vitro Histone Chaperone Assays
Several assays can be employed to characterize the histone chaperone activity of NAPs.

A. Pull-Down Assay for NAP-Histone Interaction
This assay confirms the direct binding of NAPs to histones.[5]

Protocol:

Binding Reaction:

Incubate His-tagged NAP1 (e.g., 5 µM) with core histones (H2A/H2B dimers or H3/H4

tetramers, e.g., 20 µM) in an equilibration buffer (e.g., 20 mM Tris-HCl pH 7.5, 300 mM

NaCl, 1 mM β-mercaptoethanol) on ice for 1 hour.[5]

Immobilization:
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Add Ni-NTA resin to the binding reaction and incubate for 30-60 minutes at 4°C to capture

the His-tagged NAP1 and any bound histones.

Washing:

Wash the resin several times with wash buffer (equilibration buffer with 50 mM imidazole

and 0.2% Tween-20) to remove unbound histones.[5]

Elution and Analysis:

Elute the protein complexes from the resin with elution buffer (equilibration buffer with 250-

500 mM imidazole).

Analyze the eluate by SDS-PAGE to visualize the co-elution of histones with NAP1.

B. Plasmid Supercoiling Assay for Nucleosome
Assembly
This assay assesses the ability of a histone chaperone to deposit histones onto a relaxed

circular plasmid, resulting in supercoiling that can be visualized by agarose gel electrophoresis.

[14]

Protocol:

Reaction Setup:

Prepare a reaction mixture containing relaxed circular plasmid DNA, purified histone

octamers, and the NAP protein in an appropriate assembly buffer (e.g., 10 mM Tris-HCl

pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 5% glycerol).

Include a DNA topoisomerase I to relax any supercoils not constrained by nucleosome

formation.

Incubation:

Incubate the reaction at 37°C for 1-2 hours.

Reaction Termination and Analysis:
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Stop the reaction by adding SDS and proteinase K to digest the proteins.

Purify the plasmid DNA.

Analyze the DNA topology by electrophoresis on a 1% agarose gel. The formation of

supercoiled DNA indicates successful nucleosome assembly.

III. In Vitro Reconstitution of NAP-Containing
Complexes
This section provides a detailed protocol for the reconstitution of nucleosomes using NAP1.

A. NAP1-Mediated Nucleosome Assembly
This method mimics the physiological process of nucleosome assembly more closely than salt

dialysis.[4]

Protocol:

Reaction Mixture Preparation:

In a 40 µl reaction in NA buffer, first add 200 nM of the histone chaperone (NAP1).[15]

Subsequently, add 200 nM of (H3-H4)2 tetramer and 400 nM of H2A-H2B dimer.[15] It is

crucial to add the chaperone first as histones can be unstable at low salt concentrations.

[15]

Incubate this mixture for 15 minutes at room temperature.[15]

Addition of DNA:

Add 200 nM of a 207 bp DNA fragment to the reaction mixture and mix by pipetting.[15]

Assembly Reaction:

Incubate the complete reaction mixture for 30 minutes at room temperature to allow for

nucleosome assembly.[15]
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Analysis of Reconstituted Nucleosomes:

The assembled nucleosomes can be analyzed by native polyacrylamide gel

electrophoresis (PAGE) to assess the efficiency of reconstitution.[15]

Quantitative Data Summary
The following table summarizes key quantitative parameters for NAP-histone interactions and

nucleosome assembly.
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Parameter Value Organism/System Reference

Binding Affinity (Kd)

NAP1 - H2A/H2B

dimer
High Affinity In vitro [4]

NAP1 - (H3/H4)2

tetramer
High Affinity In vitro [4]

Asf1 - H3/H4 dimer ~2.5 nM In vitro [9]

Stoichiometry

yNap1 dimer : H2A-

H2B heterodimer
1 : 1 Yeast (in vitro) [16]

Nucleosome

Assembly Conditions

Histone Octamer to

DNA repeat molar

ratio

1.7 : 1
Microscale

reconstitution
[17]

Final NaCl

concentration for

assembly

200 mM
Microscale

reconstitution
[17]

MNase Digestion for

Nucleosome

Protection

Protected DNA

fragment size
~147 bp

In vitro reconstituted

nucleosomes
[15][18]

Visualizations
Experimental Workflow for In Vitro Reconstitution
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Caption: Workflow for in vitro reconstitution and analysis.

NAP1-Mediated Nucleosome Assembly Pathway
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Caption: NAP1-mediated nucleosome assembly pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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